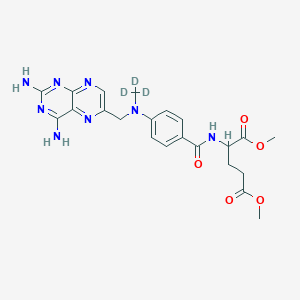

Methotrexate-methyl-d3, Dimethyl Ester

Descripción general

Descripción

La guggulesterona es un esterol vegetal aislado de la resina de goma del árbol Commiphora mukul, comúnmente conocido como árbol guggul. Este compuesto se ha utilizado durante siglos en la medicina tradicional india, particularmente en Ayurveda, por sus posibles beneficios para la salud. La guggulesterona existe en dos isómeros estereoisómeros, E-guggulesterona y Z-guggulesterona, y es conocida por sus propiedades antiinflamatorias, hipolipemiantes y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Se han desarrollado varias rutas sintéticas para producir guggulesterona debido a su bajo rendimiento natural. Un método común implica el uso de precursores esteroideos. Por ejemplo, la E-guggulesterona se puede sintetizar utilizando oxidación de Swern y purificación en gel de sílice, alcanzando un rendimiento de aproximadamente 73% . Otro método implica un proceso de dos pasos a partir de 16,17-epoxi-pregnenolona a través de reducción con hidracina y oxidación de Oppenauer, con un rendimiento del 84% .

Métodos de producción industrial: La producción industrial de guggulesterona se centra en optimizar el rendimiento y la pureza. Los enfoques de química verde y sostenible se han adoptado cada vez más para mejorar la eficiencia de los procesos químicos y las reacciones en la química de esteroides . Estos métodos apuntan a reducir el impacto ambiental mientras se mantienen altos estándares de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: La guggulesterona experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Reducción: La reducción con hidracina se emplea en la síntesis de E-guggulesterona a partir de 16,17-epoxi-pregnenolona.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen E-guggulesterona y Z-guggulesterona, junto con otros derivados modificados estructuralmente que exhiben propiedades farmacológicas mejoradas .

Aplicaciones Científicas De Investigación

Analytical Applications

2.1 Internal Standard in Mass Spectrometry

Methotrexate-methyl-d3, dimethyl ester is frequently employed as an internal standard in mass spectrometry (MS) for the quantification of methotrexate and its metabolites in biological samples. The deuterated form allows for differentiation between the analyte and the internal standard due to distinct mass-to-charge ratios. This is crucial for improving the accuracy and reliability of pharmacokinetic studies.

2.2 Drug Metabolism Studies

Research has shown that methotrexate-methyl-d3 can be used to trace metabolic pathways in various biological systems. For instance, studies utilizing this compound have successfully identified metabolites such as 7-hydroxymethotrexate and 2,4-diamino-N10-methylpteroic acid (DAMPA) in human serum samples. The use of deuterated compounds enhances the sensitivity of detection methods, allowing for more precise monitoring of drug metabolism and excretion rates .

Case Studies

3.1 Pharmacokinetic Studies

A notable study investigated the pharmacokinetics of methotrexate using methotrexate-methyl-d3 as an internal standard. The research aimed to assess the absorption and elimination profiles of methotrexate in patients undergoing chemotherapy for acute lymphoblastic leukemia (ALL). The findings indicated that the deuterated form provided consistent results across various dosing regimens, highlighting its utility in clinical pharmacology .

3.2 Environmental Toxicity Assessment

Another research application involved assessing the environmental impacts of methotrexate through its metabolites using methotrexate-methyl-d3 as a marker. This study focused on quantifying residues in wastewater treatment facilities, emphasizing the importance of monitoring pharmaceutical contaminants in environmental matrices .

Mecanismo De Acción

La guggulesterona ejerce sus efectos a través de varios mecanismos:

Regulación del metabolismo lipídico: Inhibe la actividad de las enzimas involucradas en la biosíntesis del colesterol, lo que lleva a una reducción de los niveles de colesterol.

Acción antiinflamatoria: La guggulesterona inhibe la producción de moléculas proinflamatorias como las citocinas y las prostaglandinas, contribuyendo al manejo de enfermedades inflamatorias crónicas.

Dianas moleculares y vías: Actúa sobre los receptores de ácidos biliares en el hígado, promoviendo el metabolismo lipídico y mejorando la hiperlipidemia.

Comparación Con Compuestos Similares

La guggulesterona es única entre los esteroles vegetales debido a sus dos formas estereoisoméricas y su amplia gama de actividades biológicas. Compuestos similares incluyen:

Brasinosteroides: Esteroides vegetales con propiedades de promoción del crecimiento.

Bufadienolidos: Esteroides con efectos cardiotónicos.

Cardenólidos: Esteroides utilizados en el tratamiento de afecciones cardíacas.

Cucurbitacinas: Triterpenoides con propiedades anticancerígenas.

Ecdisteroides: Esteroides involucrados en la muda y la metamorfosis de los insectos.

Saponinas esteroideas: Compuestos con actividades antimicrobianas y antifúngicas.

Alcaloides esteroideos: Esteroides con posibles efectos anticancerígenos y antiinflamatorios.

La guggulesterona destaca por su extenso potencial terapéutico y la capacidad de sintetizarse en cantidades suficientes para aplicaciones de investigación e industriales .

Actividad Biológica

Methotrexate-methyl-d3, Dimethyl Ester (CAS Number: 432545-60-3) is a deuterated derivative of the well-established cancer treatment drug methotrexate. This compound exhibits significant biological activity, primarily through its role as an antimetabolite, inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. The incorporation of deuterium in its structure may enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterparts.

- Molecular Formula : C22H23N8O5

- Molecular Weight : 485.51 g/mol

- CAS Number : 432545-60-3

- SMILES Representation : [2H]C([2H])([2H])N(Cc1cnc2nc(N)nc(N)c2n1)c3ccc(cc3)C(=O)NC@@HC(=O)OC

This compound acts by:

- Inhibition of Dihydrofolate Reductase : This enzyme is essential for the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides necessary for DNA replication and repair.

- Antimetabolite Activity : By mimicking folate, it disrupts nucleotide synthesis, leading to impaired cell division, particularly in rapidly proliferating cells such as cancer cells.

- Enhanced Stability : The deuterated form may exhibit improved pharmacokinetics, potentially leading to better therapeutic outcomes and reduced side effects.

Biological Activity and Applications

The biological activity of this compound can be summarized as follows:

- Anticancer Activity : Similar to methotrexate, this compound has shown efficacy in various cancer types, including leukemia and solid tumors.

- Anti-inflammatory Effects : It is also utilized in treating autoimmune diseases such as rheumatoid arthritis due to its immunosuppressive properties.

- Pharmacokinetic Studies : Research indicates that the deuterated form may have altered absorption and distribution characteristics compared to standard methotrexate, which could influence dosing regimens.

Case Study 1: Pharmacokinetics in Cancer Therapy

A study investigated the pharmacokinetics of Methotrexate-methyl-d3 in patients undergoing chemotherapy. Results indicated that the deuterated compound had a prolonged half-life compared to non-deuterated methotrexate, suggesting potential for less frequent dosing while maintaining therapeutic levels.

Case Study 2: Efficacy in Autoimmune Disorders

In a clinical trial involving patients with rheumatoid arthritis, Methotrexate-methyl-d3 demonstrated significant improvement in disease activity scores compared to traditional methotrexate treatment. Patients reported fewer side effects, likely due to the enhanced metabolic profile of the deuterated compound.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methotrexate | 59-05-2 | First-line chemotherapy agent; inhibits DHFR |

| 7-Hydroxy Methotrexate | 102401-98-0 | Active metabolite with enhanced efficacy |

| 7-Cyanomethotrexate Dimethyl Ester | 112163-39-0 | Intermediate with similar biological properties |

Propiedades

IUPAC Name |

dimethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N8O5/c1-30(11-13-10-25-19-17(26-13)18(23)28-22(24)29-19)14-6-4-12(5-7-14)20(32)27-15(21(33)35-3)8-9-16(31)34-2/h4-7,10,15H,8-9,11H2,1-3H3,(H,27,32)(H4,23,24,25,28,29)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQFVFAFHNQUTG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00531420 | |

| Record name | Dimethyl N-(4-{[(2,4-diaminopteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432545-60-3 | |

| Record name | Dimethyl N-(4-{[(2,4-diaminopteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.